molecular formula C10H12N2O2 B15399627 N-(3-Amino-3-oxopropyl)benzamide CAS No. 3440-29-7

N-(3-Amino-3-oxopropyl)benzamide

Cat. No.: B15399627
CAS No.: 3440-29-7
M. Wt: 192.21 g/mol
InChI Key: WUSQWHNIKNUEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-3-oxopropyl)benzamide is a chemical compound of significant interest in antiviral research, particularly in the development of novel therapeutic strategies against Human Immunodeficiency Virus type 1 (HIV-1). This compound serves as a critical precursor or core structure for a class of investigational agents known as sulfanylbenzamide thioesters (SAMTs), which include prodrugs like NS1040 and the active compound MDH-1-38 . These compounds are being developed as potential therapeutic agents that target the nucleocapsid protein 7 (NCp7) of HIV-1, a highly conserved viral protein that is crucial for multiple stages of the virus's replication cycle . The proposed mechanism of action for these inhibitors involves the disruption of zinc coordination within the NCp7 protein. This disruption leads to the loss of the protein's structural integrity and function, ultimately resulting in the production of non-infectious viral particles . Research indicates that derivatives based on the this compound structure exhibit antiviral activity against a panel of HIV-1 clinical isolates in human PBMCs and monocyte-macrophages, with EC50 values in the low micromolar range . A notable characteristic of this class of inhibitors is their high barrier to the development of viral resistance. Studies attempting to select for HIV strains resistant to these compounds through serial passaging were unsuccessful through 14 passages, which is consistent with a mechanism that inactivates the virus and suggests that any resistant strains might suffer a significant loss of fitness . Furthermore, these compounds remain active against HIV-1 isolates that have developed resistance to reverse transcriptase, integrase, or protease inhibitors, and they demonstrate additive to synergistic effects when used in combination with other FDA-approved antiretroviral drugs . This profile makes this compound a valuable chemical scaffold for researchers in virology and drug discovery exploring next-generation antiretroviral therapies with a novel mechanism of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

3440-29-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)benzamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)6-7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)

InChI Key

WUSQWHNIKNUEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-Amino-3-oxopropyl)benzamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₀H₁₃N₃O₂ 207.23 3-Amino-3-oxopropyl, benzamide Precursor for disulfide dimers
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 2-Hydroxy-1,1-dimethylethyl, 3-methyl Metal-catalyzed C–H functionalization
N-(4-((3-Aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide C₂₄H₃₄N₄O₂ 410.27 Branched alkyl chains, multiple amines DNA-binding studies
4-Amino-N-(3-(dimethylamino)propyl)benzamide C₁₂H₁₉N₃O 233.30 Dimethylamino-propyl, 4-amino Laboratory research (cell permeability studies)
N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide C₃₀H₃₅F₃N₂O₃ 528.61 Cyclohexyl, cyclopropyl, trifluoro-hydroxypropanyl Drug design (targeted receptor binding)

Key Observations:

  • Substituent Effects: The presence of hydrophilic groups (e.g., 3-amino-3-oxopropyl) enhances solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., 3-methylbenzamide).
  • Synthetic Utility: Unlike branched analogs (e.g., compound in), this compound is simpler to synthesize, requiring fewer steps.
  • Biological Activity: Benzamide derivatives with dimethylamino or trifluoro-hydroxypropanyl groups (e.g.,) exhibit enhanced cell permeability and receptor affinity compared to the parent compound, likely due to increased basicity or fluorophilic interactions.

Stability and Reactivity

  • Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl in) exhibit higher thermal stability than the parent compound, as evidenced by differential scanning calorimetry (DSC) data in related studies.

Q & A

Q. What are the optimal synthetic routes for N-(3-Amino-3-oxopropyl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

  • Step 1: Start with benzoyl chloride and 3-aminopropionamide under Schotten-Baumann conditions to form the amide bond. Use ice-cold aqueous NaOH to control exothermicity .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:1) and confirm purity with HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
  • Optimization: Adjust reaction time (6–12 hrs) and temperature (0–25°C) to maximize yield (>75%). Side products (e.g., unreacted benzoyl chloride) are minimized using excess 3-aminopropionamide .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • X-ray crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles. For example, the C=O bond in the amide group typically measures 1.23 Å .
  • Spectroscopy:
    • ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, CONH), δ 7.8–7.4 (m, 5H, aromatic), δ 3.2 (t, 2H, CH₂), δ 2.4 (t, 2H, CH₂) .
    • IR: Strong absorbance at 1650 cm⁻¹ (amide I band) and 1550 cm⁻¹ (amide II band) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute electrostatic potential surfaces. The carbonyl group (C=O) shows high electrophilicity (Mulliken charge: -0.45), favoring nucleophilic attack at the β-carbon .
  • Validation: Compare computed transition states (e.g., SN2 mechanisms) with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

  • Case Study: If Study A reports antitumor activity (IC₅₀ = 10 µM) and Study B shows no effect, analyze:
    • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum-free media affecting compound stability .
    • Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds in PBS buffer at pH 7.4) .
  • Solution: Standardize protocols (e.g., 48-hr exposure, 5% CO₂) and include positive controls (e.g., doxorubicin) .

Q. How is this compound utilized in crystallographic studies of enzyme-inhibitor complexes?

Methodological Answer:

  • Protein Crystallography: Co-crystallize with trypsin-like proteases (2.0 Å resolution). Use SHELXD for phase determination and PHENIX for refinement .
  • Key Interactions: The benzamide moiety forms π-π stacking with His57 (3.5 Å), while the amino-oxopropyl chain hydrogen-bonds to Ser195 (2.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.